N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide
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Overview
Description
N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated thiophene ring, a propynyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Propynyl Group: The brominated thiophene is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propynyl group.
Amidation: The intermediate product is then subjected to amidation with acetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamide group to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in the investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring and the propynyl group may facilitate binding to active sites, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{(5-chlorothiophen-2-yl)methylamino}ethyl)acetamide
- N-(2-{(5-fluorothiophen-2-yl)methylamino}ethyl)acetamide
- N-(2-{(5-iodothiophen-2-yl)methylamino}ethyl)acetamide
Uniqueness
Compared to its analogs, N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[(5-bromothiophen-2-yl)methyl-prop-2-ynylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2OS/c1-3-7-15(8-6-14-10(2)16)9-11-4-5-12(13)17-11/h1,4-5H,6-9H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEPSYQUUZYDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(CC#C)CC1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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